molecular formula C13H26BLiN2O3 B14891578 Lithium triisopropoxy(1-methyl-1H-imidazol-2-yl)borate

Lithium triisopropoxy(1-methyl-1H-imidazol-2-yl)borate

Cat. No.: B14891578
M. Wt: 276.1 g/mol
InChI Key: ACXXXNIYCLBTHF-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(1-methyl-1H-imidazol-2-yl)borate is an organometallic compound with the molecular formula C₁₃H₂₆BLiN₂O₃ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium triisopropoxy(1-methyl-1H-imidazol-2-yl)borate typically involves the reaction of 1-methyl-1H-imidazole with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropoxy(1-methyl-1H-imidazol-2-yl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are common reducing agents

Properties

Molecular Formula

C13H26BLiN2O3

Molecular Weight

276.1 g/mol

IUPAC Name

lithium;(1-methylimidazol-2-yl)-tri(propan-2-yloxy)boranuide

InChI

InChI=1S/C13H26BN2O3.Li/c1-10(2)17-14(18-11(3)4,19-12(5)6)13-15-8-9-16(13)7;/h8-12H,1-7H3;/q-1;+1

InChI Key

ACXXXNIYCLBTHF-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=NC=CN1C)(OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

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